N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-fluorobenzyl group at position 5 and a furan-2-carboxamide moiety linked via an ethyl chain. Its structural complexity arises from the fused pyrazole-pyrimidine ring system, which is further functionalized with halogenated aromatic groups and carboxamide side chains.
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c20-15-5-2-1-4-13(15)11-24-12-22-17-14(19(24)27)10-23-25(17)8-7-21-18(26)16-6-3-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZNGYSIUFPPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound characterized by its complex structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, particularly in medicinal chemistry.
The chemical formula for this compound is with a molecular weight of 411.5 g/mol. The structure features a furan ring and a fluorobenzyl moiety, which may enhance its pharmacological properties by improving metabolic stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN5O2 |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 922083-06-5 |
Anticancer Potential
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine cores exhibit significant anticancer activity. For instance, derivatives of this scaffold have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A study demonstrated that certain derivatives exhibited IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK), indicating potent inhibitory effects on cancer cell growth .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazolo[3,4-d]pyrimidines have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM against the pathogen . This suggests that the compound may be a candidate for further development in treating tuberculosis.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies have indicated that similar compounds can selectively inhibit various enzymes involved in disease processes, which could lead to novel therapeutic strategies .
Case Studies
- Anticancer Study : In vitro studies on derivatives of pyrazolo[3,4-d]pyrimidines showed promising results against human tumor cell lines such as HeLa and HCT116. The compounds demonstrated significant antiproliferative effects with minimal cytotoxicity to normal cells .
- Antitubercular Activity : A series of substituted pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing several compounds with IC90 values under 5 µM, indicating their potential as new antitubercular agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing the pyrazolo[3,4-d]pyrimidinone scaffold or analogous substitution patterns. Key differences in functional groups, physicochemical properties, and reported bioactivity are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold Variations: The target compound and Example 53 () share the pyrazolo[3,4-d]pyrimidinone core, which is critical for binding to ATP pockets in kinases. Example 3 () employs a pyrrolo[1,2-b]pyridazine core, which offers distinct electronic properties and steric bulk compared to pyrazolopyrimidinones .
Substituent Effects: The 2-fluorobenzyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs, as fluorine often reduces oxidative degradation. The furan-2-carboxamide side chain in the target compound contrasts with Example 53’s 2-fluoro-N-isopropylbenzamide, which introduces steric hindrance and hydrogen-bonding variability.
Physicochemical Properties :
- Example 53 exhibits a higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound, likely due to its chromene extension and benzamide substituent .
- The absence of reported data for the target compound underscores the need for experimental characterization of its solubility, stability, and bioavailability.
Table 2: Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Aryl Group Introduction | Pd(dppf)Cl₂, Na₂CO₃, 1,2-dimethoxyethane/H₂O | Cross-coupling for chromenyl substitution |
| Amidation | EDCI/HOBt, DMF | Side-chain functionalization |
Q & A
Q. What are the key synthetic steps and intermediate characterization methods for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidinone core, followed by fluorobenzyl substitution and furan-2-carboxamide coupling. Critical intermediates are purified using column chromatography (silica gel, gradient elution) and characterized via H/C NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm) .
Q. Which spectroscopic techniques are essential for structural validation?
- H/C NMR : Assigns proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) and carbon backbone.
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680–1720 cm) and amide (N–H, ~3300 cm) groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 451.12) .
Q. What functional groups are critical for bioactivity?
The pyrazolo[3,4-d]pyrimidinone core (kinase inhibition), 2-fluorobenzyl group (enhanced lipophilicity), and furan-2-carboxamide (hydrogen bonding with targets) are structurally significant. Modifications to these moieties alter potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the final coupling step?
- Catalyst Screening : Use Pd(OAc)/Xantphos for Buchwald-Hartwig amidation to reduce side products.
- Solvent Optimization : Replace DMF with acetonitrile to minimize decomposition.
- Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct formation .
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers in the ethyl linker).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., furan vs. pyrimidine protons).
- X-ray Crystallography : Provide definitive proof of stereochemistry and regiochemistry .
Q. What assays are effective for mechanistic studies against kinase targets?
- Kinase Inhibition Assays : Use ADP-Glo™ to measure IC values against EGFR or Aurora kinases.
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells.
- Molecular Dynamics Simulations : Predict binding modes using Schrödinger Suite .
Q. Which in silico methods predict metabolic stability early in development?
- ADMET Predictors : Estimate cytochrome P450 metabolism (e.g., CYP3A4/2D6 liabilities).
- Density Functional Theory (DFT) : Calculate oxidation potentials of the furan ring.
- MetaSite : Identify metabolic hot spots (e.g., N-dealkylation of the ethyl linker) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
